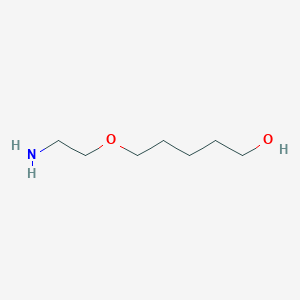![molecular formula C24H32O6 B12828942 5-[(1R,2S,4R,5R,6R,7R,11R,14S,16S)-5,14,16-trihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one](/img/structure/B12828942.png)
5-[(1R,2S,4R,5R,6R,7R,11R,14S,16S)-5,14,16-trihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Desacetylcinobufotalin is a natural compound derived from toad venom. It belongs to the class of bufadienolides, which are known for their potent biological activities, including anti-cancer properties. This compound has garnered significant interest in the scientific community due to its ability to induce apoptosis in cancer cells .
準備方法
Desacetylcinobufotalin can be synthesized through various chemical routes. One common method involves the extraction of bufadienolides from toad venom, followed by chemical modification to obtain desacetylcinobufotalin. The compound is typically purified using chromatographic techniques to ensure high purity .
In industrial settings, the production of desacetylcinobufotalin involves large-scale extraction from toad venom, followed by a series of chemical reactions to achieve the desired compound. The reaction conditions often include the use of organic solvents and catalysts to facilitate the transformation .
化学反応の分析
Desacetylcinobufotalin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of desacetylcinobufotalin can lead to the formation of various oxidized derivatives, which may have different biological activities .
科学的研究の応用
Desacetylcinobufotalin has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical properties and reactivity of bufadienolides.
Biology: It is used to investigate the biological effects of bufadienolides on cellular processes, such as apoptosis and cell proliferation.
Medicine: It has shown promise as an anti-cancer agent, particularly in the treatment of hepatocellular carcinoma.
作用機序
The mechanism of action of desacetylcinobufotalin involves the induction of apoptosis in cancer cells. This compound targets the mitochondria, leading to the release of cytochrome c and the activation of caspases, which are enzymes that play a crucial role in the apoptotic process. Additionally, desacetylcinobufotalin modulates the expression of pro-apoptotic and anti-apoptotic proteins, such as Bax and Bcl-2, respectively .
類似化合物との比較
Desacetylcinobufotalin is similar to other bufadienolides, such as bufalin, cinobufagin, and resibufogenin. it is unique in its specific chemical structure and biological activity. For instance, while bufalin and cinobufagin also exhibit anti-cancer properties, desacetylcinobufotalin has been shown to have a more potent apoptotic effect on certain cancer cell lines .
Similar compounds include:
- Bufalin
- Cinobufagin
- Resibufogenin
- Telocinobufagin
- Arenobufagin
These compounds share structural similarities with desacetylcinobufotalin but may differ in their biological activities and mechanisms of action .
特性
分子式 |
C24H32O6 |
|---|---|
分子量 |
416.5 g/mol |
IUPAC名 |
5-[(1R,2S,4R,5R,6R,7R,11R,14S,16S)-5,14,16-trihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one |
InChI |
InChI=1S/C24H32O6/c1-21-8-5-14(25)11-23(21,28)10-7-16-15(21)6-9-22(2)18(13-3-4-17(26)29-12-13)19(27)20-24(16,22)30-20/h3-4,12,14-16,18-20,25,27-28H,5-11H2,1-2H3/t14-,15?,16+,18-,19+,20+,21+,22+,23-,24+/m0/s1 |
InChIキー |
FRYICJTUIXEEGK-ZVPYTVORSA-N |
異性体SMILES |
C[C@]12CCC3[C@H]([C@@]14[C@H](O4)[C@@H]([C@@H]2C5=COC(=O)C=C5)O)CC[C@]6([C@@]3(CC[C@@H](C6)O)C)O |
正規SMILES |
CC12CCC(CC1(CCC3C2CCC4(C35C(O5)C(C4C6=COC(=O)C=C6)O)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis[trimethyl-3-[[(tridecafluorohexyl)sulphonyl]amino]propylammonium] sulphate](/img/structure/B12828864.png)


![2-(4,5-Dihydro-1H-imidazol-1-yl)benzo[d]thiazole](/img/structure/B12828881.png)







![8-[(1R)-1-(3,5-difluoroanilino)ethyl]-N,N-dimethyl-2-morpholin-4-yl-4-oxochromene-6-carboxamide](/img/structure/B12828937.png)


